molecular formula C17H21N3O3S B12158670 Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate

Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate

Cat. No.: B12158670
M. Wt: 347.4 g/mol
InChI Key: QJAVLMACIIDXCE-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring via a propanoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate (CAS Number: 1324075-18-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H21_{21}N3_3O3_3S, with a molecular weight of 347.4 g/mol. The structure features a piperazine ring linked to a benzothiazole moiety, which is known for its diverse biological activities.

PropertyValue
CAS Number1324075-18-4
Molecular FormulaC17_{17}H21_{21}N3_3O3_3S
Molecular Weight347.4 g/mol

The biological activity of this compound may be attributed to its interaction with various biochemical pathways:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have shown efficacy as FAAH inhibitors, leading to increased levels of endocannabinoids such as anandamide. This mechanism is relevant for pain modulation and anti-inflammatory effects .
  • Antioxidant Activity : Benzothiazole derivatives are often studied for their antioxidant properties, which can contribute to neuroprotective effects and reduction in oxidative stress .
  • Interaction with G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which is crucial in various signaling pathways involved in mood regulation and analgesia .

Case Studies

  • Analgesic Effects : In animal models, compounds structurally similar to this compound have demonstrated significant analgesic properties. These studies indicate that FAAH inhibition can alleviate pain associated with inflammatory conditions and neuropathic pain models .
  • Anti-inflammatory Properties : Research has indicated that derivatives of benzothiazole can reduce inflammation markers in vivo, suggesting potential therapeutic applications in treating chronic inflammatory diseases .

Pharmacological Profiles

The pharmacological profile of this compound includes:

ActivityEffect
AnalgesicSignificant pain relief
Anti-inflammatoryReduction in inflammation
AntioxidantProtection against oxidative stress

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H21N3O3S/c1-2-23-17(22)20-11-9-19(10-12-20)16(21)8-7-15-18-13-5-3-4-6-14(13)24-15/h3-6H,2,7-12H2,1H3

InChI Key

QJAVLMACIIDXCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=NC3=CC=CC=C3S2

Origin of Product

United States

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